A Comprehensive Technical Guide to the Structure Elucidation of 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid
A Comprehensive Technical Guide to the Structure Elucidation of 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Introduction
1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a member of the pyrazole class of heterocyclic compounds, which are a cornerstone in medicinal chemistry and materials science.[1] Pyrazole derivatives exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The introduction of a fluorophenyl group can significantly modulate a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[4][5] Therefore, the unambiguous confirmation of the molecular structure of novel derivatives like this is a critical, non-negotiable step in the research and development pipeline.
This guide provides an in-depth, multi-technique approach to the structural elucidation of 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. It is designed for researchers, medicinal chemists, and analytical scientists, offering not just protocols, but the strategic reasoning behind the application of each analytical technique. We will proceed from foundational spectroscopic methods that reveal key functional groups and connectivity to the definitive determination of three-dimensional structure.
The Strategic Analytical Workflow
The structural confirmation of a novel chemical entity is a process of accumulating and integrating evidence from multiple, orthogonal analytical techniques. Each method provides a unique piece of the puzzle. The overall strategy is to first confirm the molecular formula and identify key functional groups, then to piece together the molecular backbone and substituent placement, and finally, if required, to determine the exact spatial arrangement of atoms.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry (MS): The First Step
Expertise & Experience: Mass spectrometry is the first essential analysis. Its primary purpose is to determine the mass-to-charge ratio (m/z) of the parent molecule, which provides the molecular weight. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the confident determination of the compound's elemental formula (C₁₁H₉FN₂O₂). Furthermore, the fragmentation pattern observed in the mass spectrum offers corroborating evidence for the proposed structure.[6]
Experimental Protocol (HRMS - ESI):
-
Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a ~0.1 mg/mL solution.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Ionization Mode: Run the analysis in both positive and negative ion modes. The carboxylic acid makes it particularly sensitive to negative ion mode detection ([M-H]⁻).
-
Infusion: Infuse the sample solution into the source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.
Data Interpretation: The key is to identify the molecular ion peak and analyze its fragmentation. For carboxylic acids, characteristic losses of H₂O (M-18), CO (M-28), and COOH (M-45) are common.[7] The pyrazole ring can also undergo characteristic cleavage.[8]
| Data Point | Expected Value | Significance |
| Molecular Formula | C₁₁H₉FN₂O₂ | Confirms elemental composition. |
| Exact Mass | 220.0648 | The primary target for HRMS identification. |
| [M-H]⁻ Ion (ESI Neg) | 219.0576 | Expected base peak in negative mode. |
| [M+H]⁺ Ion (ESI Pos) | 221.0720 | Expected peak in positive mode. |
| Key Fragment (Loss of COOH) | m/z 175.07 | Corresponds to the 1-(2-fluorophenyl)-3-methylpyrazole cation.[9] |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups.[10] For this molecule, we are looking for definitive evidence of the carboxylic acid (both the O-H and C=O stretches) and features of the aromatic rings. The C-F bond also has a characteristic absorption. The presence and characteristics of these bands provide strong, direct evidence for the major structural components.
Experimental Protocol (ATR-FTIR):
-
Sample Preparation: Place a small amount (1-2 mg) of the solid, dry compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan with a clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample.
-
Data Acquisition: Co-add 16-32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
Data Interpretation: The spectrum is analyzed for characteristic absorption bands. The O-H stretch of a carboxylic acid is exceptionally broad due to hydrogen bonding, making it one of the most recognizable features in an IR spectrum.[11][12]
| Functional Group | Expected Absorption Range (cm⁻¹) | Causality & Interpretation |
| Carboxylic Acid O-H | 3300 - 2500 (very broad) | The broadness is due to strong intermolecular hydrogen bonding (dimerization), a hallmark of carboxylic acids.[13] |
| Aromatic C-H | 3100 - 3000 (sharp) | Stretching vibrations of the H atoms attached to the phenyl and pyrazole rings. |
| Aliphatic C-H | 2980 - 2850 (sharp) | Stretching vibrations of the methyl group at the C3 position. |
| Carboxylic Acid C=O | 1725 - 1680 (strong, sharp) | The carbonyl stretch. Its position can be slightly lowered if conjugated with the pyrazole ring.[12] |
| Aromatic C=C | 1600 - 1450 (multiple bands) | Skeletal vibrations of the aromatic rings. |
| C-O Stretch | 1320 - 1210 | Stretching of the carbon-oxygen single bond in the carboxylic acid group.[11] |
| C-F Stretch | 1250 - 1000 (strong) | A strong absorption characteristic of the aryl-fluoride bond. |
| O-H Bend | 960 - 900 (broad) | Out-of-plane bend of the hydrogen-bonded OH group, another key indicator for a carboxylic acid dimer.[13] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
Expertise & Experience: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule in solution. For 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, a suite of NMR experiments is required. ¹H NMR identifies the number and environment of protons, ¹³C NMR does the same for carbon atoms, and crucially, ¹⁹F NMR provides direct information about the fluorine-containing moiety.[14] The large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus make it an excellent probe.[4][15] 2D experiments like COSY and HSQC are then used to map out which protons are coupled to each other and which protons are attached to which carbons, respectively, allowing for the unambiguous assembly of the molecular structure.
Caption: Key NMR correlations for structure assembly.
Experimental Protocol (Multinuclear NMR):
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it can exchange with the acidic proton, which can be observed.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.
-
¹H NMR: Acquire a standard 1D proton spectrum. Typical parameters include a 30° pulse angle, 1-2 second relaxation delay, and 16 scans.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are needed due to the low natural abundance and longer relaxation times of ¹³C.[1]
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This is a highly sensitive nucleus, so fewer scans are needed.
-
2D NMR (COSY, HSQC): Acquire standard gradient-selected COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to establish H-H and C-H (one-bond) correlations.
Data Interpretation:
| ¹H NMR Data | Expected δ (ppm) | Multiplicity | Assignment |
| Carboxylic Acid | > 12.0 | broad singlet | -COOH |
| Aromatic | 7.2 - 7.8 | multiplet | 4H, 2-Fluorophenyl group |
| Pyrazole | ~6.8 | singlet | 1H, H-4 of pyrazole |
| Methyl | ~2.4 | singlet | 3H, -CH₃ |
| ¹³C NMR Data | Expected δ (ppm) | Assignment |
| Carboxylic Acid | ~165 | -C OOH |
| Aromatic/Pyrazole | 110 - 160 | C-atoms of rings (note C-F coupling) |
| Methyl | ~14 | -C H₃ |
| ¹⁹F NMR Data | Expected δ (ppm) | Interpretation |
| Aryl Fluoride | -110 to -140 | Chemical shift confirms the F is attached to an aromatic ring. Couplings to aromatic protons will confirm its position. |
Single Crystal X-Ray Crystallography: The Definitive Structure
Expertise & Experience: While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray crystallography provides the ultimate, unambiguous proof.[2] It determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, isomerism, and conformation. This technique is the gold standard for structure determination.[16]
Experimental Protocol (Single-Crystal X-Ray Diffraction):
-
Crystal Growth: Grow a suitable single crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.[2]
-
Data Collection: Place the mounted crystal in a stream of cold nitrogen (~100 K) to minimize thermal motion. Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).[2]
-
Structure Solution & Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to get an initial model of the electron density. Refine this model against the experimental data to determine the final atomic positions with high precision.
Data Interpretation: The final output is a crystallographic information file (CIF) containing the precise coordinates of every non-hydrogen atom, along with bond lengths, bond angles, and torsion angles. This data confirms the 1-(2-Fluorophenyl) substitution pattern, the 3-methyl and 5-carboxylic acid positions on the pyrazole ring, and reveals intermolecular interactions, such as the hydrogen-bonded dimer formation of the carboxylic acid groups in the crystal lattice.[17]
Conclusion: An Integrated Approach
The structure elucidation of 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a systematic process of evidence gathering and integration. Mass spectrometry confirms the molecular formula C₁₁H₉FN₂O₂. IR spectroscopy provides clear evidence for the key carboxylic acid, aromatic, and C-F functional groups. A comprehensive suite of NMR experiments (¹H, ¹³C, ¹⁹F, 2D) maps the atomic connectivity, confirming the substitution pattern on both the pyrazole and phenyl rings. Finally, single-crystal X-ray crystallography can provide absolute, unambiguous proof of the structure in the solid state. By logically combining the data from these orthogonal techniques, researchers can achieve a high degree of confidence in the identity and purity of their target compound, a critical prerequisite for any further study in drug development or materials science.
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